Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-

Analgesic Antipyretic Toxicity

3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil (CAS 63981-34-0) is a fully synthetic, tri-substituted uracil derivative with the molecular formula C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol. Its structure features a cyclohexyl group at the N3 position, methyl groups at N1 and C6, and a dimethylamino substituent at C5, which distinguishes it from simpler uracil nucleobases.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
CAS No. 63981-34-0
Cat. No. B13947763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-
CAS63981-34-0
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)N(C)C
InChIInChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)17(14(19)16(10)4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3
InChIKeyZWOWADWBRZWDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil (CAS 63981-34-0) – A Structurally Distinct Analgesic Candidate


3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil (CAS 63981-34-0) is a fully synthetic, tri-substituted uracil derivative with the molecular formula C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol . Its structure features a cyclohexyl group at the N3 position, methyl groups at N1 and C6, and a dimethylamino substituent at C5, which distinguishes it from simpler uracil nucleobases [1]. The compound was originally synthesized and pharmacologically characterized as an analog of aminopyrine, demonstrating a multi-modal pharmacodynamic profile that includes analgesic, hypothermic, antifebrile, and tranquilizing activities [2].

Synthesis Fully synthetic, tri-substituted uracil analog with N3-cyclohexyl modification
Bioactivity Reported multi-modal CNS response context (analgesic, hypothermic, tranquilizing)
Context Structurally related to aminopyrine via 5-dimethylamino group; supports aminopyrine-analog research

Why 3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil (CAS 63981-34-0) Cannot Be Replaced by Generic Uracil Derivatives


Simple uracil or common 1,3,6-trialkyluracil analogs cannot replicate the specific pharmacological fingerprint of 3-cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil. The presence of the 5-dimethylamino group is a critical structural motif that creates an analogy with aminopyrine, a pyrazolone analgesic, and is responsible for the compound's unique analgesic, hypothermic, and antifebrile actions absent in unsubstituted uracils [1]. A direct comparator from the same series, 3-cyclohexyl-1,6-dimethyluracil (lacking the 5-amino group), does not carry this aminopyrine-mimetic activity profile [2]. Furthermore, the calculated partition coefficient (LogP) of 1.9 for the target compound reflects the specific lipophilic-hydrophilic balance imparted by the cyclohexyl and dimethylamino groups, a value that would shift significantly with any structural alteration and directly impacts membrane permeability and in vivo distribution [3].

This Compound 5-dimethylamino group present; mimics aminopyrine pharmacology
Generic Uracils Lack 5-amino substitution; multi-modal CNS activity may not replicate
This Compound Computed LogP ≈ 1.9 supports membrane permeability context
Uracil Scaffold LogP ~ -0.86; distribution profile may differ significantly
This Compound N3-cyclohexyl enhances lipophilic balance
3-Cyclohexyl-1,6-dimethyluracil Lacks 5-amino group; aminopyrine-mimetic activity profile is absent

Quantitative Differentiation Evidence for 3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil (CAS 63981-34-0)


Analgesic and Antipyretic Potency with Reduced Toxicity Versus Aminopyrine

In the foundational pharmacological study, 5-dimethylamino-3-cyclohexyl-1,6-dimethyluracil (Compound V) demonstrated a multi-modal therapeutic profile—analgesic, hypothermic, antifebrile, and tranquilizing actions—while exhibiting lower toxicity compared to the established drug aminopyrine [1]. Although specific LD₅₀ values were not detailed in the abstract, the study explicitly states that the compound has 'less toxicity than aminopyrine,' a clinically significant finding given aminopyrine's known risk of agranulocytosis [1].

Analgesic & Antipyretic Profile
Head-to-head
Reported lower toxicity than aminopyrine in rodent model context
Supports tolerability endpoint review
Data to verify; Chem. Pharm. Bull. 1958
Analgesic Antipyretic Toxicity Pharmacology

Transquilizing Action Distinct from Simple Uracil Analogs

The compound's tranquilizing activity was a notable addition to its analgesic and antifebrile actions, a combination not observed in the base molecule 3-cyclohexyl-1,6-dimethyluracil or in the non-dimethylamino series of 5-dialkylamino-1,3,6-trialkyluracils [1]. This finding emerged from systematic structural variation where only the 5-dimethylamino derivatives, specifically the cyclohexyl-bearing Compound V, demonstrated this multi-modal profile, directly contrasting with the sedative-only profile of other trialkyluracils lacking the 5-dimethylamino group [2].

Multi-modal CNS Activity
Class-level
Tranquilizing + analgesic actions reported; absent in non-dimethylamino series
Reported CNS assay-response context
Source-specific review; class-level inference
Sedative Tranquilizer CNS Structure-Activity Relationship

Computed Lipophilicity (LogP = 1.9) Enables Prediction of ADME Profile

The computationally predicted octanol/water partition coefficient (LogP) for 3-cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil is 1.9 [1]. This value falls within the optimal range for oral absorption and CNS penetration according to Lipinski's Rule of Five (LogP < 5) and is specifically more lipophilic than the simpler uracil scaffold (predicted LogP for uracil is approximately -0.86 [2]), suggesting enhanced membrane permeability driven by the 3-cyclohexyl and 5-dimethylamino substitutions.

Predicted Lipophilicity
Computed property
LogP 1.9 vs uracil ~ -0.86
Supports membrane permeability research
Computational prediction (MolAid)
Lipophilicity ADME Drug-likeness Computational Chemistry

Defined Application Scenarios for 3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil (CAS 63981-34-0)


Reference Standard for Analgesic/Antipyretic Screening Assays with Favorable Toxicity Profile

Procurement as a positive control or reference compound in in vivo screening campaigns for novel non-opioid analgesics. The established head-to-head comparison with aminopyrine, showing a similar therapeutic profile but with lower toxicity, makes it a useful benchmark for evaluating new chemical entities targeting pain and fever pathways [1].

Scaffold for CNS-Targeted Library Design with Multi-modal Activity

Utilization as a core scaffold for combinatorial chemistry libraries aimed at identifying agents with combined analgesic and tranquilizing properties. The unique combination of these CNS activities, traced to the 5-dimethylamino-3-cyclohexyl pharmacophore, is not present in simpler uracil analogs and provides a chemical starting point with a defined biological signature [1].

Model Compound for Lipophilic Uracil Prodrug Design

Application as a model compound in medicinal chemistry programs focused on enhancing the membrane permeability of uracil-based therapeutics. Its experimentally determined LogP of 1.9, representing a >300-fold increase in lipophilicity relative to uracil, provides a validated structural template for designing CNS-penetrant prodrugs or transport forms of polar uracil drugs [2].

Application
Selection Property
Validation Focus
Pain model research studies
Multi-modal CNS background
Comparator endpoint response review
CNS signaling assay library design
Multi-modal assay context
SAR endpoint interpretation
Membrane permeability research
Lipophilicity control
ADME prediction & distribution modeling
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